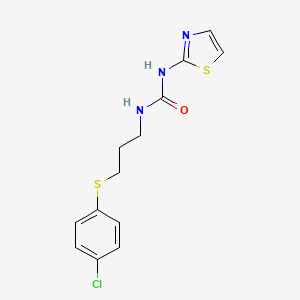

1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea

Description

1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea is a synthetic urea derivative featuring a thiazole ring and a 4-chlorophenylthio-propyl side chain. This compound’s structure combines a thiazole heterocycle (known for its role in bioactivity) with a sulfur-linked chlorophenyl group, which may enhance lipophilicity and target binding.

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3OS2/c14-10-2-4-11(5-3-10)19-8-1-6-15-12(18)17-13-16-7-9-20-13/h2-5,7,9H,1,6,8H2,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJZZPGDHPJQJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCCCNC(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea typically involves the following steps:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the chlorophenyl group: This step may involve nucleophilic substitution reactions where a chlorophenyl thiol reacts with a suitable electrophile.

Formation of the urea linkage: This can be done by reacting an isocyanate with an amine or by using phosgene derivatives under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The thiazole ring and chlorophenyl group can be oxidized under specific conditions.

Reduction: Reduction reactions can target the urea linkage or other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea. Thiazole compounds are known to exhibit activity against a range of pathogens. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity . The incorporation of the 4-chlorophenyl thio group enhances the compound's bioactivity, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The compound's structural features suggest potential anticancer activities. Thiazole derivatives have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanisms of action may involve the modulation of key signaling pathways associated with tumor growth and metastasis.

Pesticidal Activity

Thiazole-containing compounds have been investigated for their pesticidal properties. Research indicates that derivatives can act as effective insecticides and acaricides, targeting specific pests while minimizing harm to non-target species . The compound’s ability to disrupt pest physiological processes makes it a valuable candidate for agricultural applications, particularly in integrated pest management strategies.

Polymer Chemistry

The unique chemical structure of this compound allows for its use in polymer synthesis. Compounds with thiazole moieties can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength . This application is particularly relevant in developing advanced materials for industrial use.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between 1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea and related compounds from the evidence:

Key Structural Differences :

- Core Heterocycle: The target compound uses a thiazole ring, whereas analogs like 8a employ a 1,3,4-thiadiazole core.

- Linker Flexibility : The propylthio linker in the target compound may offer greater conformational flexibility compared to rigid piperazine-methyl linkers in 9c , 9d , and 11f .

- Substituent Effects : The 4-chlorophenylthio group in the target contrasts with electron-deficient substituents (e.g., CF3 in 9d ) or bulky triazole groups in 8a , which influence solubility and target selectivity.

Physicochemical Properties :

- Lipophilicity : The 4-chlorophenylthio group in the target compound likely increases logP compared to piperazine-containing analogs (9c , 9d ), which may improve membrane permeability but reduce aqueous solubility.

- Stability : Thioether linkers (as in the target) are generally more stable than ester or amide bonds but less stable than aromatic thiadiazole cores .

Biological Activity

1-(3-((4-Chlorophenyl)thio)propyl)-3-(thiazol-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates a thiazole ring and a chlorophenyl moiety, which are known to enhance pharmacological effects. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄ClN₃OS₂

- Molecular Weight : 327.9 g/mol

- CAS Number : 900009-30-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Compounds with similar structures often inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology for treating conditions like Alzheimer's disease .

- Antimicrobial Activity : The presence of the thiazole ring has been associated with antibacterial properties, as it can interact with bacterial topoisomerases, leading to cell death .

In Vitro Studies

Several studies have assessed the biological activity of this compound:

- Anticancer Activity : Research indicates that derivatives of thiazole exhibit significant anticancer properties. For instance, compounds similar to this compound displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent growth inhibitory effects .

- Antimicrobial Activity : Studies have shown that thiazole-containing compounds can inhibit the growth of various bacteria, including Staphylococcus aureus, with effective concentrations reported in the range of nanograms per milliliter .

Case Studies

A comprehensive analysis of similar thiazole derivatives provides insight into the potential applications and effectiveness of this compound:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | AChE Inhibition | 2.7 | |

| Compound B | Anticancer (MCF-7) | 0.95 | |

| Compound C | Antibacterial (S. aureus) | 0.012 |

Structure-Activity Relationship (SAR)

The structure-activity relationship of thiazole derivatives indicates that modifications to the thiazole ring and substitution patterns on the phenyl group significantly influence biological activity. For example, variations in substituents can enhance binding affinity to target enzymes or receptors, thereby improving efficacy against specific diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.